molecular formula C13H19FO4 B13730733 3-(2,2-Diethoxyethoxy)-2-fluoroanisole

3-(2,2-Diethoxyethoxy)-2-fluoroanisole

Cat. No.: B13730733
M. Wt: 258.29 g/mol
InChI Key: UTLRFOUVMODJLG-UHFFFAOYSA-N
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Description

3-(2,2-Diethoxyethoxy)-2-fluoroanisole is an organic compound that features a fluorinated anisole core with two ethoxyethoxy groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-1,1-diethoxyethane. This reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the 2-bromo-1,1-diethoxyethane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of efficient catalysts and continuous flow reactors can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diethoxyethoxy)-2-fluoroanisole can undergo various chemical reactions, including:

    Oxidation: The ethoxyethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The fluorinated anisole core can be reduced to form the corresponding hydroxyanisole.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyanisole.

    Substitution: Formation of substituted anisole derivatives.

Scientific Research Applications

3-(2,2-Diethoxyethoxy)-2-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole depends on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Diethoxyethoxy)-3-fluoroanisole
  • 3-(2,2-Diethoxyethoxy)-4-fluoroanisole
  • 3-(2,2-Diethoxyethoxy)-5-fluoroanisole

Uniqueness

3-(2,2-Diethoxyethoxy)-2-fluoroanisole is unique due to the specific positioning of the fluorine atom and the ethoxyethoxy groups on the anisole core. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C13H19FO4

Molecular Weight

258.29 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C13H19FO4/c1-4-16-12(17-5-2)9-18-11-8-6-7-10(15-3)13(11)14/h6-8,12H,4-5,9H2,1-3H3

InChI Key

UTLRFOUVMODJLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC(=C1F)OC)OCC

Origin of Product

United States

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